5-Chloronaphthalene-1-carboxamide
Description
5-Chloronaphthalene-1-carboxamide is a naphthalene derivative featuring a carboxamide group (-CONH₂) at the 1-position and a chlorine atom at the 5-position of the fused aromatic ring system. Naphthalene-based carboxamides are of significant interest in medicinal and materials chemistry due to their planar aromatic structure, which facilitates π-π stacking interactions, and their tunable electronic properties via substituent modification.
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.641 |
IUPAC Name |
5-chloronaphthalene-1-carboxamide |
InChI |
InChI=1S/C11H8ClNO/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14) |
InChI Key |
LHLWFLNMAYVRJG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on analogs with carboxamide/carboximidamide groups and halogenated aromatic systems, as derived from the evidence. Key structural and functional differences are highlighted below.
Functional Group Variations
- Carboxamide vs. Carboximidamide: 5-Chloronaphthalene-1-carboxamide contains a carboxamide (-CONH₂) group, which is polar and capable of hydrogen bonding. This contrasts with pyrazole-1-carboximidamide derivatives in (e.g., compounds 1–11), which feature an amidine (-NH-C(NH)-NH₂) group. Example: Compound (3) from (5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) shares a chloro-substituted aromatic ring but differs in the core heterocycle and functional group .
Substituent Effects
- Chlorine vs. Other Halogens/Substituents :
- Chlorine’s electron-withdrawing nature modulates the electron density of the aromatic ring, affecting reactivity and binding. In contrast, bromine (e.g., compound 4 in ) and trifluoromethyl groups (e.g., compounds) introduce greater steric bulk and lipophilicity. Trifluoromethyl groups, being strongly electron-withdrawing, may further enhance metabolic resistance and membrane permeability .
- Naphthalene vs. Simpler Aromatic Systems :
Data Table: Structural and Functional Comparison
Notes on Evidence Limitations
- The provided sources lack quantitative data (e.g., solubility, IC₅₀ values) for 5-Chloronaphthalene-1-carboxamide, necessitating extrapolation from structural analogs.
- focuses on pyrazole-carboximidamides, which differ in core structure and functional groups but highlight substituent trends. emphasizes complex trifluoromethylated naphthalene derivatives, offering insights into advanced halogenation strategies .
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